Cas no 2060048-49-7 (2-fluoro-4-formyl-5-nitrobenzoic acid)

2-fluoro-4-formyl-5-nitrobenzoic acid is a versatile compound with significant synthetic utility. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its distinct structural features—fluoro, formyl, and nitro groups—confer it with unique reactivity, facilitating the construction of complex molecules. This compound is highly valued for its purity and consistency, ensuring reliable outcomes in chemical syntheses.
2-fluoro-4-formyl-5-nitrobenzoic acid structure
2060048-49-7 structure
Product Name:2-fluoro-4-formyl-5-nitrobenzoic acid
CAS No:2060048-49-7
MF:C8H4FNO5
MW:213.119465827942
MDL:MFCD30488252
CID:5173684
PubChem ID:125451962
Update Time:2025-07-22

2-fluoro-4-formyl-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-fluoro-4-formyl-5-nitro-
    • 2-fluoro-4-formyl-5-nitrobenzoic acid
    • MDL: MFCD30488252
    • Inchi: 1S/C8H4FNO5/c9-6-1-4(3-11)7(10(14)15)2-5(6)8(12)13/h1-3H,(H,12,13)
    • InChI Key: HVBZBBJIJKEMLG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC([N+]([O-])=O)=C(C=O)C=C1F

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Additional information on 2-fluoro-4-formyl-5-nitrobenzoic acid

Introduction to 2-fluoro-4-formyl-5-nitrobenzoic acid (CAS No. 2060048-49-7)

2-fluoro-4-formyl-5-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2060048-49-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of a nitro group and a formyl substituent, which contribute to its unique chemical properties and reactivity. The introduction of a fluorine atom at the 2-position further enhances its utility in synthetic chemistry and drug development.

The structural configuration of 2-fluoro-4-formyl-5-nitrobenzoic acid makes it a versatile intermediate in the synthesis of various bioactive molecules. The nitro group, located at the 5-position, is known for its ability to participate in reduction reactions, converting into an amine group under appropriate conditions. This transformation is particularly valuable in medicinal chemistry, where amine derivatives are prevalent in drug molecules. Additionally, the formyl group at the 4-position allows for further functionalization through condensation reactions, enabling the synthesis of heterocyclic compounds and other complex structures.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. The fluorine atom in 2-fluoro-4-formyl-5-nitrobenzoic acid not only influences the electronic properties of the molecule but also enhances its metabolic stability, making it an attractive candidate for drug development. Studies have demonstrated that fluorinated nitroaromatics exhibit promising activities against various diseases, including cancer and infectious disorders. The unique combination of functional groups in this compound provides a rich scaffold for medicinal chemists to design novel therapeutic agents.

One of the most compelling aspects of 2-fluoro-4-formyl-5-nitrobenzoic acid is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 2-fluoro-4-formyl-5-nitrobenzoic acid, researchers can develop selective kinase inhibitors that target specific pathways involved in disease progression. Recent advances in computational chemistry have enabled the rational design of such inhibitors, leveraging the structural features of this compound to optimize potency and selectivity.

The synthesis of 2-fluoro-4-formyl-5-nitrobenzoic acid involves multi-step organic transformations that highlight its synthetic utility. The introduction of the nitro group typically involves nitration reactions, while the formyl group can be introduced through oxidation processes. The fluorine atom is often incorporated via halogen exchange reactions or direct fluorination methods. These synthetic strategies not only demonstrate the versatility of this compound but also provide valuable insights into modern synthetic methodologies used in pharmaceutical research.

The pharmacological evaluation of derivatives derived from 2-fluoro-4-formyl-5-nitrobenzoic acid has revealed several promising candidates with therapeutic potential. For instance, studies have shown that certain analogs exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The fluorine atom's ability to enhance binding affinity and metabolic stability has been particularly noted in these studies. Furthermore, the formyl group provides a site for further derivatization, allowing researchers to fine-tune pharmacokinetic properties and improve drug-like characteristics.

In conclusion, 2-fluoro-4-formyl-5-nitrobenzoic acid (CAS No. 2060048-49-7) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors. The growing body of research on fluorinated nitroaromatics underscores their potential as therapeutic agents against various diseases. As synthetic methodologies continue to evolve, compounds like 2-fluoro-4-formyl-5-nitrobenzoic acid will undoubtedly play a crucial role in discovering new treatments for unmet medical needs.

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